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molecular formula C9H9N3O2 B8367352 N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide

N'-hydroxy-2-oxo-1,3-dihydroindole-5-carboximidamide

Cat. No. B8367352
M. Wt: 191.19 g/mol
InChI Key: BJGSQTAALUPTRP-UHFFFAOYSA-N
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Patent
US07897619B2

Procedure details

A mixture of 5-cyanooxindole (5.00 g, 32 mmol) (commercially available from the Combi-Blocks Catalog (Order Number IN-0073), hydroxylamine hydrochloride (4.4 g, 63 mmol), and sodium bicarbonate (11 g, 126 mmol) in 50 mL anhydrous MeOH was heated to 65° C. After 12 hours, the reaction was complete. The mixture was cooled and the suspension was filtered. The resulting solid was washed with 50 mL MeOH. The solid was transferred into a 500 mL round bottom flask and 200 mL distilled water was added. The resulting suspension was sonicated for 5 minutes. Filtration gave the desired compound as an off white solid (5.3 g, 88%). MS (API-ES) m/z (%): 192.0 (100%, M++H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6]2)#[N:2].Cl.[NH2:14][OH:15].C(=O)(O)[O-].[Na+]>CO>[OH:15][N:14]=[C:1]([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[CH2:6]2)[NH2:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(#N)C=1C=C2CC(NC2=CC1)=O
Name
Quantity
4.4 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
11 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the suspension was filtered
WASH
Type
WASH
Details
The resulting solid was washed with 50 mL MeOH
CUSTOM
Type
CUSTOM
Details
The solid was transferred into a 500 mL round bottom flask
DISTILLATION
Type
DISTILLATION
Details
200 mL distilled water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The resulting suspension was sonicated for 5 minutes
Duration
5 min
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ON=C(N)C=1C=C2CC(NC2=CC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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